molecular formula C15H26N4O4S2 B2450576 1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034489-49-9

1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2450576
CAS No.: 2034489-49-9
M. Wt: 390.52
InChI Key: SOYBPTPARHVFAJ-UHFFFAOYSA-N
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Description

1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound featuring a diazepane ring substituted with cyclohexylsulfonyl and 1-methyl-1H-pyrazol-4-ylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Diazepane Ring: Starting from a suitable diamine, the diazepane ring is formed through cyclization reactions.

    Sulfonylation: The cyclohexylsulfonyl and 1-methyl-1H-pyrazol-4-ylsulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This includes using continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: New compounds with substituted sulfonyl groups.

Scientific Research Applications

1-(Cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(Cyclohexylsulfonyl)-4-(phenylsulfonyl)-1,4-diazepane
  • 1-(Cyclohexylsulfonyl)-4-(methylsulfonyl)-1,4-diazepane

Comparison: Compared to similar compounds, 1-(cyclohexylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is unique due to the presence of the 1-methyl-1H-pyrazol-4-ylsulfonyl group, which can impart distinct chemical and biological properties. This structural difference can affect its reactivity, binding interactions, and overall efficacy in various applications.

Properties

IUPAC Name

1-cyclohexylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O4S2/c1-17-13-15(12-16-17)25(22,23)19-9-5-8-18(10-11-19)24(20,21)14-6-3-2-4-7-14/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYBPTPARHVFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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